molecular formula C10H13Br B6205529 2-(bromomethyl)-1-ethyl-4-methylbenzene CAS No. 2742656-11-5

2-(bromomethyl)-1-ethyl-4-methylbenzene

Cat. No.: B6205529
CAS No.: 2742656-11-5
M. Wt: 213.1
InChI Key:
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Description

2-(Bromomethyl)-1-ethyl-4-methylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1-ethyl-4-methylbenzene typically involves the bromination of 1-ethyl-4-methylbenzene (p-ethyltoluene). The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is conducted under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

In an industrial setting, the bromination process can be scaled up using continuous flow reactors to ensure better control over reaction parameters and product quality. The use of halogenated solvents and radical initiators remains consistent with laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-ethyl-4-methylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include benzyl alcohols and benzoic acids.

    Reduction: The major product is 1-ethyl-4-methylbenzene.

Scientific Research Applications

2-(Bromomethyl)-1-ethyl-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-ethyl-4-methylbenzene primarily involves its reactivity as a benzyl bromide derivative. The bromomethyl group is highly reactive towards nucleophiles, making it a valuable intermediate in substitution reactions. The compound can also participate in radical reactions due to the presence of the bromine atom .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar in reactivity but lacks the ethyl and methyl substituents.

    1-Bromo-2-methyl-4-ethylbenzene: Similar structure but with different substitution pattern.

    2-(Chloromethyl)-1-ethyl-4-methylbenzene: Chlorine instead of bromine, leading to different reactivity.

Uniqueness

2-(Bromomethyl)-1-ethyl-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzyl halides.

Properties

CAS No.

2742656-11-5

Molecular Formula

C10H13Br

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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